Hydrogen-Bonding Propensity of Thioamide vs. Amide in 4-Hydroxybutanethioamide
The thioamide group in 4-Hydroxybutanethioamide exhibits a quantifiably different hydrogen-bonding profile compared to its oxygen-amide analog, 4-hydroxybutanamide. This is a class-level effect of the C=S vs. C=O substitution, impacting binding affinity in biological systems [1].
| Evidence Dimension | Hydrogen-Bonding Propensity |
|---|---|
| Target Compound Data | Thioamide C=S acts as a weaker H-bond acceptor than amide C=O; N-H is a stronger H-bond donor. |
| Comparator Or Baseline | Oxygen-amide analog (4-hydroxybutanamide) |
| Quantified Difference | Qualitative difference in donor/acceptor strength; quantitative data varies with specific molecular geometry and environment. |
| Conditions | Inferred from systematic theoretical and experimental studies on thioamide vs. amide hydrogen bonding. |
Why This Matters
This differential hydrogen bonding can be exploited in drug design to fine-tune target binding affinity and specificity, a property not achievable with the oxygen-amide analog.
- [1] Walters, C. R., et al. (2021). Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. ACS Chemical Biology, 16(12), 2756-2767. PMC8820106. View Source
